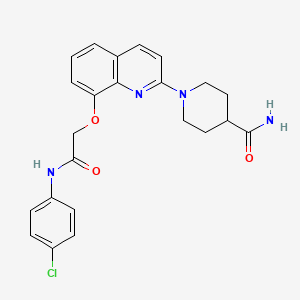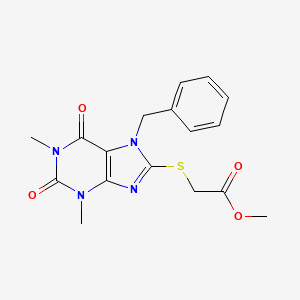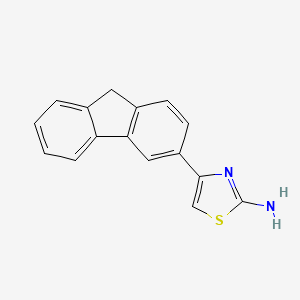![molecular formula C18H19ClN2O2 B2766877 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 2411255-61-1](/img/structure/B2766877.png)
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in Alzheimer's disease, and the modulation of dopamine and serotonin neurotransmitter systems in schizophrenia. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one for therapeutic use.
Conclusion
In conclusion, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one as a therapeutic agent.
合成方法
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting compound with naphthalene-2-carbonyl chloride. The final product is obtained through purification and isolation steps.
科学研究应用
2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of the disease. In schizophrenia, 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has been shown to have antipsychotic effects by modulating the dopamine and serotonin neurotransmitter systems.
属性
IUPAC Name |
2-chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(19)17(22)20-8-10-21(11-9-20)18(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNPJLZSYQMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)
![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)